N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline
Description
Properties
Molecular Formula |
C23H17N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H17N3O/c1-15-7-6-9-17(13-15)24-23-18(14-16-8-2-5-12-21(16)27-23)22-25-19-10-3-4-11-20(19)26-22/h2-14H,1H3,(H,25,26) |
InChI Key |
JZCAVWGYEXHDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Moiety
The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. A prominent approach involves the reduction of 2-methylindole derivatives to yield 2-methylindoline, followed by oxidation to form the benzimidazole structure . For instance, sodium borohydride in the presence of aluminum trichloride and pyridine facilitates the reduction of 2-methylindole to 2-methylindoline at 60°C under inert conditions, achieving yields of 78–85% . Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere regenerates the aromatic benzimidazole ring.
Alternative routes employ zinc borohydride in diethyl ether, which selectively reduces the heterocyclic ring without affecting peripheral substituents . This method is advantageous for substrates sensitive to strong acids but requires longer reaction times (12–16 hours).
Synthesis of the Chromene Precursor
The chromene fragment is commonly prepared via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline, 3-methylsalicylaldehyde is condensed with malononitrile or ethyl cyanoacetate in the presence of piperidine as a base catalyst. Reactions conducted in ethanol at reflux (78°C) for 6 hours yield the chromene-3-carbonitrile intermediate with 70–75% efficiency .
A notable modification involves using microwave-assisted synthesis to accelerate the condensation step. Irradiating the reaction mixture at 100°C for 20 minutes reduces the timeline to 30 minutes while maintaining comparable yields .
Coupling of Benzimidazole and Chromene Units
The critical Z-configuration of the final compound is achieved through a Stille coupling or Suzuki-Miyaura cross-coupling between the benzimidazole and chromene precursors. For example, treating 2-(trimethylstannyl)-1H-benzimidazole with 3-methylchromen-2-yl triflate in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in DMF at 110°C for 12 hours yields the coupled product with 65% efficiency .
Alternatively, Schiff base formation between the benzimidazole amine and chromene aldehyde offers a stereoselective pathway. Reacting 3-(1H-benzimidazol-2-yl)propionaldehyde with 3-methylaniline in methanol under acidic conditions (pH 4–5) produces the desired imine linkage. This method requires strict temperature control (0–5°C) to prevent E/Z isomerization, achieving a Z-selectivity of 92% .
Post-Coupling Modifications and Purification
Following coupling, the crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2). Recrystallization from hot ethanol enhances purity (>98%), as confirmed by HPLC analysis .
Key spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, imine-H), 7.89–7.12 (m, 8H, aromatic-H), 2.45 (s, 3H, CH₃) .
-
HRMS (ESI+) : m/z calculated for C₂₃H₁₈N₃O [M+H]⁺: 352.1449, found: 352.1452 .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄, DMF | 110°C, 12 hr | 65 | High stereoselectivity | Toxicity of tin reagents |
| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃ | 80°C, 8 hr | 58 | Mild conditions | Requires boronic acid derivatives |
| Schiff Base Condensation | HCl, MeOH | 0–5°C, 24 hr | 72 | No transition metals | Sensitivity to pH and temperature |
Challenges and Optimization Strategies
-
Stereochemical Control : The Z-configuration is thermodynamically less favored, necessitating low-temperature reactions or chiral auxiliaries .
-
Scale-Up Limitations : Pd-catalyzed methods face cost barriers; replacing Pd with nickel catalysts reduces expenses but compromises yield (45–50%) .
-
Green Chemistry Approaches : Solvent-free mechanochemical synthesis using ball milling achieves 60% yield in 2 hours, offering an eco-friendly alternative .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzodiazole or chromenimine compounds.
Scientific Research Applications
Anticancer Properties
In Vitro Studies:
Research indicates that N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for different cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK 293 | 5.3 |
| Other Lines | Varies |
The compound demonstrated selective activity towards the MCF-7 breast cancer cell line, indicating its potential as a targeted therapeutic agent .
Mechanism of Action:
The mechanism behind its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression, although further studies are required to elucidate these pathways .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Compounds with similar benzimidazole structures have been reported to exhibit a broad spectrum of antibacterial, antifungal, and antiviral activities .
Case Study:
In one study, derivatives of this compound were tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against resistant strains, highlighting its potential as an antimicrobial agent .
Benzimidazole derivatives, including this compound, are known for their favorable pharmacokinetic profiles. They typically exhibit good bioavailability due to their high solubility in water and polar solvents .
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Synthetic Routes: The target compound likely involves cyanogen bromide-mediated cyclization (as in ) for benzimidazole formation, followed by coupling to a coumarin precursor. This contrasts with hydrazine condensations used for benzodithiazines () or Schiff base reactions for benzohydrazides ().
Physicochemical Properties: Fluorescence: The coumarin moiety in the target compound enables strong fluorescence, absent in simpler benzimidazoles (e.g., ’s pyrazolyl derivatives) . Thermal Stability: The Z-configuration and rigid planar structure enhance thermal stability compared to non-planar analogues like the bis-imine compound in .
Biological and Optical Activity: Enzyme Inhibition: Benzimidazole derivatives (e.g., ’s compound [32]) often target kinases or proteases, but the target’s coumarin extension may broaden selectivity toward fluorescent probes or photodynamic therapy . Nonlinear Optical (NLO) Response: The extended conjugation in the target compound suggests superior NLO properties (e.g., hyperpolarizability) compared to simpler benzimidazoles like those in , which exhibit moderate NLO activity .
Crystallographic and Spectroscopic Data: IR/NMR: The target’s imine (C=N) stretch (~1605 cm⁻¹) aligns with benzodithiazines (), while its aromatic proton shifts (δ 7.8–8.0 ppm in DMSO) differ from hydrazide derivatives (δ 5.7 ppm for NH₂ in ) .
Biological Activity
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety and a chromene ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.4 g/mol. Its structure is characterized by the following components:
- Benzimidazole Moiety : Known for its broad range of biological activities, including antitumor and antimicrobial effects.
- Chromene Ring : Associated with antioxidant and anti-inflammatory properties.
This unique combination allows for versatile interactions with various molecular targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve apoptosis induction and inhibition of cell cycle progression.
In Vitro Studies :
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 3.1 |
| HCT116 (colon cancer) | 3.7 |
| HEK 293 (normal human embryonic kidney) | 5.3 |
| Other Lines | Varies |
The compound demonstrated selective activity toward the MCF-7 cell line, indicating its potential as a targeted therapeutic agent in breast cancer treatment .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against various pathogens, potentially through mechanisms involving DNA intercalation and minor groove binding.
Case Studies :
- Benzimidazole Derivatives : Compounds containing benzimidazole moieties have been reported to possess antibacterial and antifungal properties, with some derivatives showing strong activity against resistant strains .
- Mechanism Insights : The presence of nitro or halogen substituents can influence the binding mode to DNA, enhancing the compound's efficacy against microbial targets.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.
Research Findings :
In vitro assays demonstrated that the compound effectively reduces reactive oxygen species (ROS), suggesting its potential use in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via condensation reactions between benzimidazole and chromen-2-ylidene precursors under reflux conditions. Key steps include N-substitution of 3-methylaniline derivatives (e.g., using m-toluidine) and coupling with chromen-2-ylidene intermediates. Optimization involves controlling temperature (e.g., 100°C water bath), catalyst selection (e.g., acid/base catalysts), and purification via recrystallization (e.g., methanol) . TLC monitoring (silica gel, UV visualization) ensures reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?
- Answer : Use 1H NMR to confirm aromatic protons (δ 6.8–8.5 ppm for benzimidazole/chromen moieties) and methyl groups (δ 2.3–2.5 ppm). IR spectroscopy identifies N-H stretches (~3400 cm⁻¹ for benzimidazole) and C=N/C=C stretches (~1600 cm⁻¹). Mass spectrometry confirms molecular weight (e.g., [M+H]+ peak). Cross-validate purity via melting point analysis .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anti-inflammatory or antimicrobial)?
- Answer : For anti-inflammatory screening, use COX-1/COX-2 inhibition assays. For antimicrobial activity, employ disk diffusion or microdilution assays against Candida albicans or Plasmodium falciparum (IC₅₀ determination). Reference structurally similar benzimidazole derivatives showing antifungal and antimalarial potential .
Advanced Research Questions
Q. How can density functional theory (DFT) and quantitative structure-property relationship (QSPR) models predict this compound’s reactivity or bioactivity?
- Answer : DFT calculates quantum parameters (e.g., HOMO-LUMO energy gaps, Fukui functions) to identify reactive sites for electrophilic/nucleophilic interactions. QSPR correlates these parameters with experimental data (e.g., corrosion inhibition efficiency or binding affinity) to design derivatives with enhanced properties . For example, electron-withdrawing groups on the chromen ring may enhance electrophilic reactivity .
Q. What strategies resolve crystallographic data discrepancies, particularly in confirming the Z-configuration of the chromen-2-ylidene moiety?
- Answer : Use SHELXL for single-crystal refinement to resolve ambiguities in bond angles and torsion angles. Validate the Z-configuration via comparative analysis of experimental vs. simulated XRD patterns. Reference studies on analogous compounds (e.g., (Z)-3-chloro-N-[(Z)-3-(3-chloro-2-methylphenylimino)butan-2-ylidene]-2-methylaniline) .
Q. How do structural modifications (e.g., halogenation or nitro-group substitution) impact pharmacological efficacy?
- Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position of aniline) to enhance binding to hydrophobic enzyme pockets. Compare IC₅₀ values of derivatives in enzyme inhibition assays. For example, nitro-substituted benzimidazoles show improved anti-inflammatory activity due to enhanced electron-deficient aromatic interactions .
Q. What are the unresolved challenges in correlating in vitro activity with in vivo efficacy for this compound?
- Answer : Key gaps include poor bioavailability (due to low solubility) and metabolic instability. Address these via formulation studies (e.g., nanoencapsulation) or prodrug strategies. Reference benzothiazole derivatives with similar challenges and solutions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral and crystallographic data with computational models (e.g., comparing experimental vs. DFT-calculated IR spectra). Resolve discrepancies by repeating synthesis under inert conditions to avoid oxidation .
- Experimental Design : For bioactivity studies, include positive controls (e.g., fluconazole for antifungal assays) and dose-response curves to establish potency thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
